6-Chloro-2-(2-fluorophenyl)benzoic acid
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Overview
Description
6-Chloro-2-(2-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 6th position and a fluoro group at the 2nd position of the phenyl ring attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-fluorophenyl)benzoic acid typically involves the introduction of chloro and fluoro substituents onto the benzoic acid framework. One common method is the halogenation of 2-(2-fluorophenyl)benzoic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-fluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to form alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of base and organoboron reagents.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chloro or fluoro groups.
Oxidation Products: Carboxylate salts or quinones.
Reduction Products: Alcohol derivatives or partially reduced benzoic acids.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
6-Chloro-2-(2-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its targets, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzoic acid: Similar structure but with different positions of chloro and fluoro groups.
2-Fluoro-6-chlorobenzoic acid: Another isomer with reversed positions of substituents.
2,6-Dichlorobenzoic acid: Contains two chloro groups instead of a chloro and fluoro group.
2,6-Difluorobenzoic acid: Contains two fluoro groups instead of a chloro and fluoro group.
Uniqueness
6-Chloro-2-(2-fluorophenyl)benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties that are not observed in other similar compounds, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-(2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-6-3-5-9(12(10)13(16)17)8-4-1-2-7-11(8)15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUJKLMPGNWEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673459 |
Source
|
Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214357-16-0 |
Source
|
Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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